1-(4-Methoxyphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one is a chemical compound that belongs to the class of pyrazinones This compound is characterized by the presence of a methoxyphenyl group and a piperazinyl group attached to a pyrazinone core
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the piperazinyl group: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the pyrazinone core.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrazin-2(1H)-one: This compound has a piperidinyl group instead of a piperazinyl group.
1-(4-Methoxyphenyl)-3-(morpholin-1-yl)pyrazin-2(1H)-one: This compound has a morpholinyl group instead of a piperazinyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18N4O2 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-piperazin-1-ylpyrazin-2-one |
InChI |
InChI=1S/C15H18N4O2/c1-21-13-4-2-12(3-5-13)19-11-8-17-14(15(19)20)18-9-6-16-7-10-18/h2-5,8,11,16H,6-7,9-10H2,1H3 |
InChI Key |
YFSWBUCRQJEEQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C(C2=O)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.